molecular formula C15H13NO2 B1662864 Diarylpropionitrile CAS No. 1428-67-7

Diarylpropionitrile

Cat. No. B1662864
CAS RN: 1428-67-7
M. Wt: 239.27 g/mol
InChI Key: GHZHWDWADLAOIQ-UHFFFAOYSA-N
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Description

Diarylpropionitrile (DPN) is a synthetic, nonsteroidal, and highly selective agonist of ERβ (estrogen receptor β). It has a designated molecular formula of C15H13NO2 and a molecular weight of 239.274 g/mol . It is also known as 2,3-bis(p-hydroxyphenyl)-propionitrile .


Synthesis Analysis

DPN is a chiral molecule and has been studied almost exclusively as the racemic mixture . An efficient enantioselective synthesis of the two isomers, R-DPN and S-DPN, has been developed . Both enantiomers show a very high affinity and potency preference for ERβ over ERα .


Molecular Structure Analysis

The molecular structure of DPN includes a nitrile group and two phenyl groups attached to a central carbon atom . The molecule has one hydrogen bond acceptor, two hydrogen bond donors, and three rotatable bonds . The topological polar surface area is 64.25, and the XLogP is 2.41 .


Physical And Chemical Properties Analysis

DPN has a molecular weight of 239.09 and a molecular formula of C15H13NO2 . It has one hydrogen bond acceptor, two hydrogen bond donors, and three rotatable bonds . The topological polar surface area is 64.25 .

Safety And Hazards

DPN is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2,3-bis(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZHWDWADLAOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040387
Record name 2,3-Bis(4-hydroxyphenyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(4-hydroxyphenyl)propionitrile

CAS RN

1428-67-7
Record name 2,3-Bis(4-hydroxyphenyl)propionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(4-hydroxyphenyl)-propionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(4-hydroxyphenyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(4-hydroxphenyl)propionitrile
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URL https://echa.europa.eu/information-on-chemicals
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Record name 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
AA Walf, CJ Koonce, CA Frye - Behavioral neuroscience, 2008 - psycnet.apa.org
Clinical and basic studies demonstrate that estrogen (E₂)-based therapies influence anxiety and mood, but the receptor targets (eg, α or β isoform of the estrogen receptor, ER) for …
Number of citations: 142 psycnet.apa.org
AA Walf, CJ Koonce, CA Frye - Neurobiology of learning and memory, 2008 - Elsevier
Cognitive processes mediated by the hippocampus and cortex are influenced by estradiol (E 2 ); however, the mechanisms by which E 2 has these effects are not entirely clear. As such, …
Number of citations: 148 www.sciencedirect.com
MJ Weiser, TJ Wu, RJ Handa - Endocrinology, 2009 - academic.oup.com
Estrogens have been shown to have positive and negative effects on anxiety and depressive-like behaviors, perhaps explained by the existence of two distinct estrogen receptor (ER) …
Number of citations: 124 academic.oup.com
J Sun, J Baudry, JA Katzenellenbogen… - Molecular …, 2003 - academic.oup.com
Although the two subtypes of the human estrogen receptor (ER), ERα and ERβ, share only 56% amino acid sequence identity in their ligand binding domain (LBD), the residues that …
Number of citations: 126 academic.oup.com
VM Carroll, M Jeyakumar, KE Carlson… - Journal of medicinal …, 2012 - ACS Publications
Two estrogen receptor (ER) subtypes, ERα and ERβ, mediate the actions of estrogens in diverse reproductive and nonreproductive target tissues. ER subtype-selective ligands, which …
Number of citations: 52 pubs.acs.org
N Suwanna, W Thangnipon, R Soi-Ampornkul - Neuroscience letters, 2014 - Elsevier
Alzheimer's disease is a major cause of dementia in the elderly that involves a β-amyloid peptide (Aβ)-induced cascade of an increase in oxidative damage and inflammation. The …
Number of citations: 34 www.sciencedirect.com
AA Walf, CJ Koonce, CA Frye - Journal of …, 2009 - journals.sagepub.com
Studies in people and animal models suggest that depression is influenced by natural fluctuations in the levels of 17β-oestradiol (E 2 ), as well as administration of E 2 -based therapies, …
Number of citations: 53 journals.sagepub.com
E Motylewska, O Stasikowska, G Mełeń-Mucha - Cancer Letters, 2009 - Elsevier
The protective role of estrogens in the colon carcinogenesis has been suggested for many years and attributed mainly to estrogen receptor beta (ERβ). However, the direct effect of …
Number of citations: 36 www.sciencedirect.com
HB Patisaul, KT Burke, RE Hinkle, HB Adewale… - Hormones and …, 2009 - Elsevier
The development of highly selective agonists for the two major subforms of the estrogen receptor (ERα and ERβ) has produced new experimental methodologies for delineating the …
Number of citations: 37 www.sciencedirect.com
X Song, ZZ Pan - The Journal of steroid biochemistry and molecular …, 2012 - Elsevier
Although estrogen can bind both types of estrogen receptors, estrogen receptor-alpha (ERα) is dominant in mediating estrogenic activity in the mammary gland and uterus. Excessive …
Number of citations: 27 www.sciencedirect.com

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